3-Acetyl-4-methylindole
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Overview
Description
3-Acetyl-4-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry . The compound this compound is characterized by an acetyl group at the third position and a methyl group at the fourth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylindole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-Acetyl-4-methylindole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methylindole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its role in the metabolism of tryptophan.
4-Methylindole: Similar in structure but lacks the acetyl group.
Uniqueness: 3-Acetyl-4-methylindole is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(4-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-10-11(7)9(6-12-10)8(2)13/h3-6,12H,1-2H3 |
InChI Key |
UGCIWYUQKIRYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)C |
Origin of Product |
United States |
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